molecular formula C22H24ClN3O3 B5122331 3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5122331
M. Wt: 413.9 g/mol
InChI Key: LLCZBJBOEWZNSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as etizolam, is a thienodiazepine drug that is structurally similar to benzodiazepines. Etizolam has been widely used in scientific research due to its unique properties, including its anxiolytic, sedative, and hypnotic effects.

Mechanism of Action

Etizolam acts on the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. It enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This results in the anxiolytic, sedative, and hypnotic effects of etizolam.
Biochemical and Physiological Effects:
Etizolam has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a decrease in anxiety and an increase in relaxation. Etizolam has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. This may contribute to its sedative and hypnotic effects.

Advantages and Limitations for Lab Experiments

Etizolam has several advantages for use in lab experiments. It has a rapid onset of action, making it useful for studying acute effects. It also has a short half-life, which allows for rapid clearance from the body. However, etizolam has limitations for use in lab experiments. It is a controlled substance in many countries, which limits its availability. Additionally, its effects can be difficult to measure accurately, as they are subjective and can vary between individuals.

Future Directions

There are several future directions for research related to etizolam. One area of interest is the development of new treatments for anxiety and sleep disorders based on the mechanisms of etizolam. Another area of interest is the development of new drugs that target the GABA-A receptor, which may have fewer side effects than current benzodiazepine drugs. Finally, there is a need for further research into the long-term effects of etizolam use, including its potential for dependence and withdrawal.

Synthesis Methods

Etizolam can be synthesized by reacting 2-ethylamino-2-oxo-1-phenylethyl chloride with 3-chlorophenylpiperazine in the presence of a base. The resulting intermediate is then reacted with 4-ethoxybenzaldehyde to form etizolam.

Scientific Research Applications

Etizolam has been widely used in scientific research due to its anxiolytic, sedative, and hypnotic effects. It has been used to study the mechanisms of anxiety and sleep disorders, as well as to develop new treatments for these conditions. Etizolam has also been studied for its potential use in the treatment of alcohol withdrawal syndrome, seizures, and other medical conditions.

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-2-29-19-8-6-17(7-9-19)26-21(27)15-20(22(26)28)25-12-10-24(11-13-25)18-5-3-4-16(23)14-18/h3-9,14,20H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCZBJBOEWZNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

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